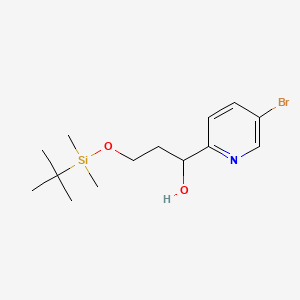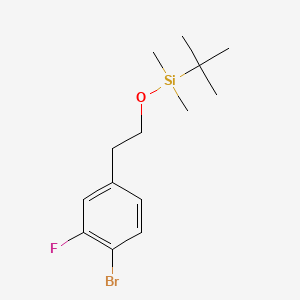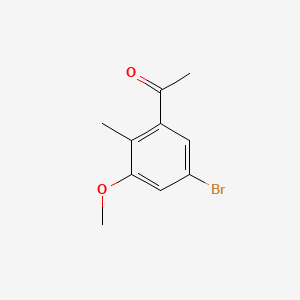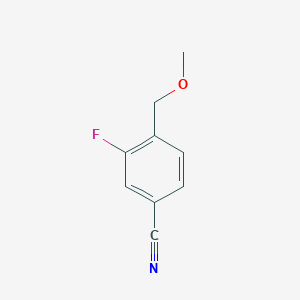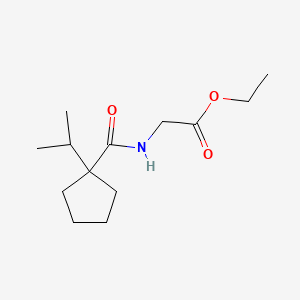
Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . It is known for its unique structure, which includes an ethyl ester group, an isopropyl group, and a cyclopentanecarbonyl group attached to a glycine moiety . This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate typically involves the reaction of glycine with 1-isopropylcyclopentanecarbonyl chloride in the presence of a base, followed by esterification with ethanol . The reaction conditions often include:
Base: Commonly used bases include triethylamine or pyridine.
Solvent: Organic solvents such as dichloromethane or tetrahydrofuran are often used.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
作用机制
The mechanism of action of Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, or other biological processes.
相似化合物的比较
Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate can be compared with other similar compounds, such as:
Ethyl N-(1-cyclopentylcarbonyl)glycinate: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.
Ethyl N-(1-isopropylcyclohexanecarbonyl)glycinate: Contains a cyclohexane ring instead of a cyclopentane ring, leading to differences in steric effects and molecular interactions.
Ethyl N-(1-isopropylcyclopentanecarbonyl)alaninate: Contains an alanine moiety instead of glycine, which may influence its properties and applications.
This compound stands out due to its unique combination of functional groups and structural features, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
56471-18-2 |
|---|---|
分子式 |
C13H23NO3 |
分子量 |
241.33 g/mol |
IUPAC 名称 |
ethyl 2-[(1-propan-2-ylcyclopentanecarbonyl)amino]acetate |
InChI |
InChI=1S/C13H23NO3/c1-4-17-11(15)9-14-12(16)13(10(2)3)7-5-6-8-13/h10H,4-9H2,1-3H3,(H,14,16) |
InChI 键 |
WLBAKXAIXDYCQL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CNC(=O)C1(CCCC1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


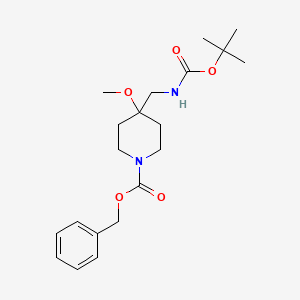
![5-Chloro-2-methylpyrazolo[4,3-b]pyridine](/img/structure/B13928922.png)
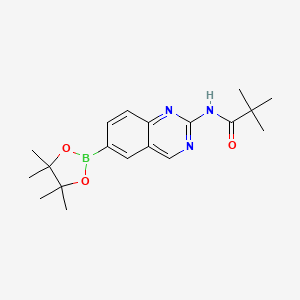
![2-(1,3-dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13928937.png)
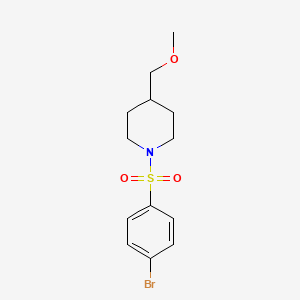
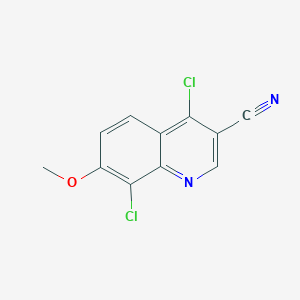
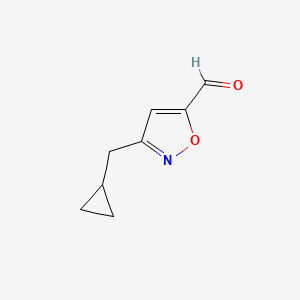
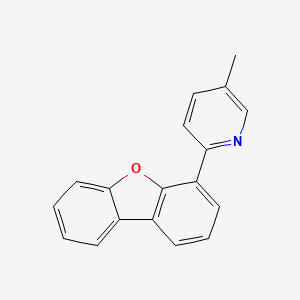
![5-(tert-Butyl) 3-ethyl 7,7-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B13928969.png)
